molecular formula C20H19N5O B2547548 1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890885-78-6

1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2547548
CAS No.: 890885-78-6
M. Wt: 345.406
InChI Key: CTFXMXBFPFFYKL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl group at position 1 and a 4-methoxyphenylamine substituent at position 2. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, enabling interactions with kinase ATP-binding pockets . Substituents such as the 3,4-dimethylphenyl group may enhance lipophilicity and target binding, while the 4-methoxyphenylamine moiety could influence solubility and metabolic stability .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-4-7-16(10-14(13)2)25-20-18(11-23-25)19(21-12-22-20)24-15-5-8-17(26-3)9-6-15/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFXMXBFPFFYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base This intermediate is then cyclized with hydrazine hydrate and a suitable catalyst to form the pyrazolo[3,4-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents like chlorosulfonic acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is extensively modified to optimize target selectivity, potency, and pharmacokinetic properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name / ID Key Substituents Target / Activity Key Findings Reference
Target Compound
1-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3,4-Dimethylphenyl (Position 1)
- 4-Methoxyphenylamine (Position 4)
Not explicitly reported; inferred kinase or enzyme inhibition Hypothesized to balance lipophilicity (via dimethylphenyl) and solubility (via methoxyphenyl). Potential CNS penetration based on analog studies . -
S29
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-Chloro-2-(4-chlorophenyl)ethyl (Position 1)
- 4-Fluorobenzylamine (Pos 4)
Neuroblastoma (SK-N-BE(2)) EC50 = 5.74 ng/mL; effective at low doses with minimal side effects when delivered via GO nanosheets .
Compound 11
3-(6-Cyclobutoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-...
- Cyclobutoxynaphthalene (Position 3)
- 1-Methylpiperidinylmethyl (Position 1)
CNS-penetrant Toxoplasma gondii inhibitors Optimized for CNS penetration via piperidinylmethyl group; cyclobutoxy enhances solubility and target affinity .
1NA-PP1
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- tert-Butyl (Position 1)
- 1-Naphthyl (Position 3)
Protein Kinase C (PKC) isoforms Selective inhibition of atypical PKC (AS PKC) over wild-type; naphthyl group critical for isoform specificity .
Ibrutinib Intermediate
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Phenoxyphenyl (Position 3)
- Piperidin-3-yl (Position 1)
Bruton’s Tyrosine Kinase (BTK) Key intermediate in ibrutinib synthesis; phenoxyphenyl enhances BTK binding, while piperidinyl improves oral bioavailability .
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 4-Methoxyphenyl (Position 1)
- 3,4-Dichlorophenylamine (Position 4)
Not explicitly reported High thermal stability (mp = 516.8°C); dichlorophenyl may enhance electrophilic interactions in enzyme binding .

Key Comparative Insights

Substituent Effects on Target Selectivity: The 3,4-dimethylphenyl group in the target compound likely enhances hydrophobic interactions in kinase ATP pockets, similar to the tert-butyl group in 1NA-PP1, which stabilizes binding to atypical PKC .

Pharmacokinetic Considerations: Compounds with piperidinyl or morpholino substituents (e.g., Compound 11) exhibit enhanced CNS penetration, suggesting that the target compound’s dimethylphenyl group might limit blood-brain barrier crossing unless paired with polar moieties .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Suzuki coupling (for aryl-aryl bonds) and Boc deprotection/reductive amination (for amine installation), as seen in analogs from and . These methods yield moderate-to-high purity but require careful optimization to avoid byproducts .

Contradictions and Limitations

  • While methoxy groups generally enhance solubility (e.g., ), excessive hydrophilicity may reduce cell permeability, as observed in CNS-targeted analogs requiring balanced logP values .
  • Halogenated derivatives (e.g., S29) show potent activity but pose toxicity risks, highlighting the need for structural tuning in the target compound .

Biological Activity

1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 901247-46-9) is a compound belonging to the pyrazolo-pyrimidine class, known for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25_{25}H24_{24}N4_{4}O, with a molecular weight of 396.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity. The compound's chemical structure is depicted below:

PropertyValue
Molecular FormulaC25_{25}H24_{24}N4_{4}O
Molecular Weight396.5 g/mol
CAS Number901247-46-9

Antiviral Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antiviral activity. For instance, studies have shown that certain derivatives can inhibit the replication of viruses such as the herpes simplex virus (HSV-1) and HIV-1. The compound's structure allows it to interact with viral enzymes, potentially blocking their function.

Key Findings:

  • Inhibition of HSV-1 : Pyrazolo derivatives have been reported to exhibit EC50 values in the nanomolar range against HSV-1 .
  • HIV Resistance : Some compounds within this class demonstrated effectiveness against HIV strains with resistance mutations .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for anticancer properties. Compounds derived from this scaffold have shown inhibitory effects on various cancer cell lines.

Case Studies:

  • Breast Cancer : A study evaluated the effects of pyrazolo derivatives on breast cancer cell lines and found significant growth inhibition at micromolar concentrations.
  • Lung Cancer : Another investigation highlighted that these compounds could induce apoptosis in lung cancer cells through mitochondrial pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptor activity related to cell signaling pathways that influence cell growth and survival.

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity:

Compound NameBiological ActivityEC50 (μM)
Pyrazolo[3,4-d]pyrimidine derivative AAntiviral against HSV-10.2
Pyrazolo[3,4-d]pyrimidine derivative BAnticancer (breast cancer)5
1-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)-pyrazoleAntiviral against HIV0.12

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